2,5-Difluoro-3-(trifluoromethyl)pyridine
Overview
Description
2,5-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both difluoro and trifluoromethyl groups in the pyridine ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluoro-3-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent under anhydrous conditions . The reaction typically requires elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2,5-Difluoro-3-(trifluoromethyl)pyridine has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Difluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This can lead to increased binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2,3-Difluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Used as a ligand in the preparation of photocatalysts.
Uniqueness: 2,5-Difluoro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability, making it a versatile intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
2,5-difluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAKVVTWFJPDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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